REACTION_CXSMILES
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N[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=1.[Cl-].[Ca+2].[Cl-].[Cl-].[Al+3].[Cl-].[Cl-].[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([CH3:23])=[C:19]([CH3:24])[CH:18]=1>C1C2C(=CC=CC=2)CCC1.C1(C)C=CC=CC=1>[CH3:24][C:19]1[CH:18]=[C:17]([NH:16][C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[CH:3]=2)[CH:22]=[CH:21][C:20]=1[CH3:23] |f:1.2.3,4.5.6.7|
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Name
|
|
Quantity
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45 g
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Type
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reactant
|
Smiles
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NC1=CC(=CC=C1)C
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Name
|
|
Quantity
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25.6 g
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Type
|
reactant
|
Smiles
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[Cl-].[Ca+2].[Cl-]
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Name
|
|
Quantity
|
30.8 g
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Type
|
reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
50.9 g
|
Type
|
reactant
|
Smiles
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NC1=CC(=C(C=C1)C)C
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Name
|
|
Quantity
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56 mL
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Type
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solvent
|
Smiles
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C1CCCC2=CC=CC=C12
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Name
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ice water
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Quantity
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160 g
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Type
|
solvent
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Smiles
|
|
Name
|
|
Quantity
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126 mL
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Type
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CUSTOM
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Details
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under stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After stirring at an internal temperature of 100 to 120° C. for 30 minutes under a nitrogen atmosphere
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Duration
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30 min
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Type
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CUSTOM
|
Details
|
The resulting mixture was reacted at an internal temperature of 210 to 220° C. for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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STIRRING
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Details
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The resulting mixture was stirred
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Type
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CUSTOM
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Details
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whereby a water layer was separated out
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Type
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WASH
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Details
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The organic layer was washed successively with 150 ml of a 5% aqueous solution of hydrochloric acid, 100 ml of a 5% aqueous solution of sodium bicarbonate and 100 ml of water
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Type
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DISTILLATION
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Details
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From the organic solvent, the distillate at 134 to 135° C. and a vacuum degree of 0.4 to 0.5 Torr was collected
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Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C=CC1C)NC1=CC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.9 g | |
YIELD: PERCENTYIELD | 42.7% | |
YIELD: CALCULATEDPERCENTYIELD | 42.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |